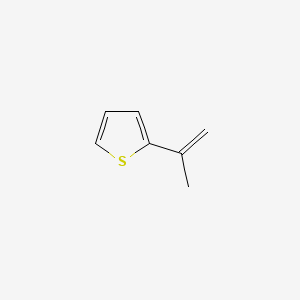

2-Isopropenylthiophene

Description

Overview of Thiophene-Based Monomers in Organic Chemistry and Polymer Science

Thiophene-based polymers represent a significant class of materials in polymer science and engineering, valued for their distinct electronic, optical, and electrical properties. researchgate.net These conjugated polymers feature thiophene (B33073) rings—five-membered heterocyclic rings containing a sulfur atom—within their backbone. researchgate.net The delocalized π-electron system of the thiophene ring is fundamental to the electronic and optical characteristics of the resulting polymers. researchgate.net The versatility of thiophene-based monomers allows for extensive functionalization and modification, enabling the creation of polymers with tailored properties for specific applications. researchgate.netmdpi.com

The incorporation of heteroatoms like sulfur into a monomer's structure is a well-established strategy for modifying a polymer's characteristics. acs.org Thiophene-containing monomers are particularly prominent in the synthesis of π-conjugated polymers due to their synthetic accessibility, structural variety, and highly efficient π-conjugation. acs.org Research has led to the development of thiophene-based microporous polymer networks with high surface areas, suitable for applications in materials science. researchgate.net These polymers are often synthesized through methods like Stille or Suzuki-type couplings followed by chemical or electrochemical polymerization. researchgate.net The ability to process these materials into thin films via electrochemical polymerization is a key area of research, addressing the challenge of processability for many practical applications. researchgate.net

Historical Context of Isopropenyl-Substituted Heterocycles

The study of heterocyclic chemistry began in the 1800s, concurrent with the rise of organic chemistry. rsc.org Early milestones included the isolation of pyrrole (B145914) in 1834 and the discovery of thiophene as a contaminant in benzene. rsc.orggoogle.com The development of polymers from heterocyclic monomers, however, came much later.

The specific exploration of isopropenyl-substituted heterocycles as monomers gained traction in the latter half of the 20th century. A notable example is the first free-radical polymerization of 2-isopropenyl-2-oxazoline (B30960) (IPOx), which was reported in 1972. researchgate.net In the same year, research was published on the equilibrium anionic polymerization of isopropenyl monomers containing various aromatic heterocycles, such as those with oxazole, thiazole, and pyridine (B92270) rings. These early studies demonstrated that the heterocyclic structure significantly influences the equilibrium polymerizability of the monomer.

While the free radical, cationic, and coordination polymerizations of 2-isopropenylthiophene were attempted, these efforts initially resulted in the formation of low molecular weight oligomers. A significant advancement came with the successful application of living anionic polymerization techniques to isopropenyl-substituted heterocycles. This method allows for the synthesis of well-defined polymers with controlled structures. For instance, the anionic polymerization of 2-isopropenyl-2-oxazoline can be initiated with n-butyllithium to produce polymers with narrow molecular weight distributions. These developments paved the way for more detailed investigations into the polymerization behavior of monomers like this compound.

Scope and Significance of Research on this compound

Research into this compound is primarily significant due to its behavior in living anionic polymerization. This polymerization technique, when applied to this compound and its derivatives, allows for the synthesis of novel polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.2). The ability to create such well-defined polymer architectures is crucial for developing materials with specific and reproducible properties.

A key area of interest is the equilibrium polymerization behavior of this monomer. For certain derivatives, such as 5-phenyl-2-isopropenylthiophene, the polymerization is reversible. By altering the temperature, the propagating carbanion at the end of the polymer chain can depolymerize, regenerating the original monomer. This characteristic is similar to the classic equilibrium polymerization of α-methylstyrene and is highly significant for the development of chemically recyclable or self-immolative polymers.

Furthermore, the structure of this compound allows for substitution on the thiophene ring. By introducing different functional groups at the 5-position, such as adamantyl, phenyl, or cyano groups, researchers can systematically tune the properties of the resulting polymers. For example, substitution at the 5-position can prevent side reactions, such as proton abstraction from the thiophene ring, which can occur during the polymerization of the unsubstituted monomer. The study of these substituted monomers expands the range of accessible polymers with tailored thermal and electronic properties. The synthesis of this compound itself can be achieved through various methods, including the Wittig reaction between 2-acetylthiophene (B1664040) and methyltriphenylphosphonium (B96628) bromide or by the reaction of 2-thiophenemagnesium bromide with acetone (B3395972) followed by dehydration. researchgate.net

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈S | researchgate.net |

| Molecular Weight | 124.21 g/mol | |

| CAS Number | 30616-73-0 | |

| Density | 0.995 g/cm³ | |

| Boiling Point | 167.2 °C at 760 mmHg | |

| Flash Point | 36.5 °C | |

| Refractive Index | 1.535 |

Thermodynamic Parameters for the Anionic Polymerization of 5-phenyl-2-isopropenylthiophene

| Parameter | Value | Source(s) |

| Enthalpy (ΔH) | -8.09 ± 0.22 kcal mol⁻¹ | |

| Entropy (ΔS) | -27.3 ± 0.9 cal mol⁻¹ K⁻¹ | |

| Ceiling Temperature (Tc) | 24 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-prop-1-en-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c1-6(2)7-4-3-5-8-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMGWGRYZSQTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184683 | |

| Record name | 2-Isopropenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30616-73-0 | |

| Record name | 2-(1-Methylethenyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30616-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropenylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030616730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Isopropenylthiophene and Its Precursors

Established Synthetic Pathways to 2-Isopropenylthiophene

The synthesis of this compound, a valuable monomer for specialized polymers, can be achieved through several established chemical transformations. These methods primarily involve the conversion of a suitable thiophene-based precursor into the desired isopropenyl-substituted product.

Wittig-Type Reactions for this compound Formation

A prominent and widely utilized method for the synthesis of this compound is the Wittig reaction. rsc.orgwikipedia.orgpressbooks.pub This reaction involves the treatment of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or ketone. wikipedia.orgnumberanalytics.com In the context of this compound synthesis, 2-acetylthiophene (B1664040) serves as the key ketone precursor. rsc.org

The Wittig reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon of 2-acetylthiophene. masterorganicchemistry.com This initially forms a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. organic-chemistry.org The driving force of the reaction is the subsequent fragmentation of the oxaphosphetane to yield the desired alkene, this compound, and a highly stable phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. pressbooks.puborganic-chemistry.org

A specific example involves the reaction of methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), the Wittig reagent, with 2-acetylthiophene. rsc.orgwikipedia.org The ylide itself is typically generated in situ by treating a phosphonium (B103445) salt, such as methyltriphenylphosphonium (B96628) bromide, with a strong base like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF). rsc.orgpressbooks.pub

Table 1: Wittig Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product |

| 2-Acetylthiophene | Methyltriphenylphosphonium bromide | NaH, THF | This compound |

Source: rsc.org

Alternative Synthetic Routes to this compound

Beyond the Wittig reaction, an alternative pathway to this compound involves a Grignard reaction followed by dehydration. This method utilizes 2-thiophenemagnesium bromide as the starting material, which is reacted with acetone (B3395972). ontosight.ai The resulting tertiary alcohol intermediate is then subjected to dehydration to furnish this compound. ontosight.ai

Synthesis of Substituted this compound Derivatives

The functionalization of the thiophene (B33073) ring in this compound allows for the tuning of its electronic and physical properties, leading to the development of novel materials. The synthesis of substituted derivatives often requires regioselective control to introduce functional groups at specific positions on the thiophene ring.

Regioselective Functionalization Approaches

Regioselective functionalization of thiophene and its derivatives can be achieved through various modern synthetic methodologies. rylene-wang.comrsc.orgpdx.edu Palladium-catalyzed cross-coupling reactions and direct C-H functionalization are powerful tools for introducing substituents at specific positions of the heterocyclic ring. nih.govbeilstein-journals.org The choice of directing groups and reaction conditions plays a crucial role in determining the site of functionalization. For instance, the inherent acidity of the proton at the 5-position of the thiophene ring can be exploited for lithiation followed by quenching with an electrophile, although this can sometimes lead to side reactions. acs.org

Synthesis of 5-Substituted 2-Isopropenylthiophenes (e.g., 1-adamantyl, phenyl, cyano)

The synthesis of 5-substituted this compound derivatives has been explored to create monomers for advanced polymers with tailored properties. acs.orgacs.orgacs.org These syntheses often start from a pre-functionalized thiophene ring, which is then converted to the this compound derivative.

For example, the synthesis of 2-(1-adamantyl)-5-isopropenylthiophene, 5-phenyl-2-isopropenylthiophene, and 2-cyano-5-isopropenylthiophene has been reported. acs.orgacs.orgacs.org The general strategy involves having the desired substituent (1-adamantyl, phenyl, or cyano) at the 5-position of a 2-acetylthiophene precursor. This substituted ketone is then subjected to a Wittig-type reaction to introduce the isopropenyl group at the 2-position. The presence of a substituent at the 5-position can also prevent potential side reactions, such as proton abstraction, that can occur with unsubstituted this compound during certain polymerization reactions. acs.org

Table 2: Examples of 5-Substituted this compound Derivatives

| Substituent at 5-position | Precursor |

| 1-Adamantyl | 2-Acetyl-5-(1-adamantyl)thiophene |

| Phenyl | 2-Acetyl-5-phenylthiophene |

| Cyano | 2-Acetyl-5-cyanothiophene |

The synthesis of these monomers opens the door to the creation of polymers with unique characteristics. For instance, the bulky 1-adamantyl group can enhance the thermal stability and glass transition temperature of the resulting polymer. researchgate.net The phenyl group can influence the polymer's conjugation and optical properties, while the electron-withdrawing cyano group can modify its electronic behavior. acs.org

Polymerization Behavior and Mechanism of 2 Isopropenylthiophene

Anionic Polymerization of 2-Isopropenylthiophene

The anionic polymerization of this compound (1) and its 5-substituted derivatives, such as 2-(1-adamantyl)-5-isopropenylthiophene (2), 5-phenyl-2-isopropenylthiophene (3), and 2-cyano-5-isopropenylthiophene (4), has been successfully carried out in tetrahydrofuran (B95107) (THF) at a temperature of -78 °C. acs.orgacs.orgacs.org While the polymerization of the 5-substituted derivatives proceeds quantitatively, the polymerization of the unsubstituted this compound often encounters side reactions. acs.orgacs.org These side reactions are believed to be caused by the abstraction of the acidic proton at the 5-position of the thiophene (B33073) ring. acs.orgacs.org In contrast, previous attempts at free radical, cationic, and coordination polymerizations of this compound only resulted in the formation of low molecular weight oligomers. acs.orgacs.org

Initiator Systems and Reaction Conditions

The choice of initiator is critical for the successful anionic polymerization of this compound. Studies have employed various initiator systems in THF at -78 °C. acs.orgacs.orgacs.org While an initiator like sec-butyllithium (B1581126) (sec-BuLi) alone proved ineffective for initiating the polymerization of monomer 1, a combination of sec-BuLi with a small amount of α-methylstyrene (αMS) successfully initiated the reaction. acs.orgacs.org The resulting benzylic carbanion from the sec-BuLi/αMS system is thought to be effective in promoting polymerization. acs.org

Other successful initiators include lithium naphthalenide (Li-Naph). acs.org In contrast, using potassium naphthalenide (K-Naph) as an initiator for monomer 1 led to a broader molecular weight distribution, suggesting the occurrence of side reactions during the propagation phase. acs.orgacs.org For the 5-substituted derivatives, initiators such as potassium naphthalenide and diphenylmethylpotassium have also been effectively used. acs.orgacs.orgacs.org

The polymerization of this compound with the sec-BuLi/αMS initiator system proceeds rapidly at -78 °C. acs.org Within 5 minutes, a conversion of 69% can be reached, and the monomer is completely consumed within an hour to yield poly(this compound) quantitatively. acs.org

| Initiator System | Monomer | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (obs) | Mw/Mn |

| sec-BuLi/αMS | 1 | THF | -78 | 1 | 100 | 10,200 | 1.14 |

| Li-Naph | 1 | THF | -78 | 1 | 100 | 10,500 | 1.11 |

| K-Naph | 1 | THF | -78 | 20 | 100 | 11,000 | 1.66 |

| K-Naph | 3 | THF | -78 | 0.5 | 97 | 10,600 | 1.07 |

| Ph2CHK | 4 | THF | -78 | 20 | 100 | 10,800 | 1.13 |

Table 1: Anionic Polymerization of this compound (1) and its derivatives (3, 4) under various conditions. Data sourced from Kurishiba et al. (2025). acs.orgacs.org

Living Polymerization Characteristics and Control

The anionic polymerization of 5-substituted 2-isopropenylthiophenes (monomers 2, 3, and 4) exhibits the characteristics of a living polymerization. acs.orgacs.org This is demonstrated by the quantitative yield of polymers that have predetermined molecular weights and narrow molecular weight distributions (Mw/Mn < 1.2). acs.orgacs.org The presence of substituents at the 5-position of the thiophene ring effectively masks the acidic proton, preventing side reactions and leading to the formation of stable propagating carbanions. acs.orgacs.org

A key feature of a living polymerization is the ability to control the molecular weight of the resulting polymer by adjusting the molar ratio of the monomer to the initiator. For the anionic polymerization of this compound and its derivatives, the observed number-average molecular weights (Mn) are in close agreement with the theoretically predicted values. acs.org

The polymers produced from the 5-substituted monomers (2, 3, and 4) consistently show narrow molecular weight distributions, with polydispersity indices (Mw/Mn) below 1.2. acs.orgacs.org Even for the unsubstituted monomer 1, initiator systems like sec-BuLi/αMS and Li-Naph can yield polymers with narrow distributions, with Mw/Mn values of 1.14 and 1.11, respectively. acs.orgacs.org This indicates a high degree of control over the polymerization process under these specific conditions. acs.org However, when K-Naph is used with monomer 1, the resulting polymer has a broader molecular weight distribution (Mw/Mn = 1.66), which points to a loss of some living characteristics due to side reactions. acs.orgacs.org

The stability of the propagating carbanion at the chain end is crucial for a living polymerization. For the polymers derived from the 5-substituted monomers (2, 3, and 4), the propagating carbanions are stable at the polymerization temperature of -78 °C. acs.orgacs.org This stability is a direct result of the substituents at the 5-position, which prevent the abstraction of the otherwise acidic thiophene proton. acs.orgacs.org

In contrast, the propagating chain end of poly(this compound) is less stable and can be deactivated through proton abstraction from the thiophene ring of another monomer or polymer unit. acs.orgacs.org However, the living nature of the propagating carbanion derived from monomer 1 can be confirmed through postpolymerization experiments, which show quantitative initiation efficiency. researchgate.net

The stability of the chain ends of the substituted polymers is further highlighted by their behavior at elevated temperatures. The chain-end carbanion of poly(5-phenyl-2-isopropenylthiophene) (poly(3)) is notably stable, remaining active even when the temperature is raised to 0 °C for an hour. acs.org

Equilibrium Polymerization and Reversibility

The anionic polymerization of the 5-substituted 2-isopropenylthiophenes demonstrates reversible, equilibrium behavior. acs.orgacs.org After the polymerization is completed at -78 °C, raising the temperature of the system to 0 °C leads to depolymerization, regenerating the original monomer from the polymer chain ends. acs.orgacs.org

This reversibility is particularly ideal for 5-phenyl-2-isopropenylthiophene (3), which exhibits an equilibrium polymerization behavior similar to that of α-methylstyrene. acs.orgacs.org For poly(3), the system can be cycled between polymerization at -78 °C and depolymerization at 0 °C. acs.org Upon cooling the system back down to -78 °C after a period of depolymerization, the polymerization recommences, ultimately producing a polymer with an identical size-exclusion chromatography (SEC) trace to the one formed initially. acs.org This indicates a highly controlled and reversible system with stable propagating species. acs.org

The thermodynamic parameters for the anionic polymerization of 5-phenyl-2-isopropenylthiophene (3) in THF have been determined by studying the equilibrium monomer concentration at various temperatures. acs.orgacs.orgacs.org By plotting the natural logarithm of the equilibrium monomer concentration against the reciprocal of the temperature, the enthalpy (ΔH) and entropy (ΔS) of polymerization were calculated. acs.orgacs.orgacs.org

| Parameter | Value | Unit |

| Enthalpy (ΔH) | -8.09 ± 0.22 | kcal mol⁻¹ |

| Entropy (ΔS) | -27.3 ± 0.9 | cal mol⁻¹ K⁻¹ |

| Ceiling Temperature (Tc) | 24 | °C |

Table 2: Thermodynamic Parameters for the Anionic Polymerization of 5-phenyl-2-isopropenylthiophene (3) in THF. Data sourced from Kurishiba et al. (2025). acs.orgacs.orgacs.org

The negative values for both enthalpy and entropy are characteristic of addition polymerizations. The ceiling temperature (Tc), which is the temperature at which the rate of polymerization equals the rate of depolymerization at equilibrium, was estimated to be 24 °C for this system. acs.orgacs.orgacs.org

Free Radical, Cationic, and Coordination Polymerization Attempts

Attempts to polymerize this compound using free radical, cationic, and coordination polymerization methods have also been reported. acs.orgacs.org

These alternative polymerization techniques have generally resulted in the formation of low molecular weight oligomers rather than high molecular weight polymers. acs.orgacs.org This suggests that chain transfer or termination reactions are prevalent under these conditions, limiting the growth of the polymer chains.

The primary challenge and limitation of free radical, cationic, and coordination polymerization of this compound is the inability to produce high molecular weight polymers. acs.orgacs.org The specific nature of these challenges varies with the polymerization type:

Free radical polymerization: This method often leads to a variety of termination and chain transfer reactions, hindering the formation of long polymer chains. uvebtech.comdocbrown.info

Cationic polymerization: The thiophene ring, being electron-rich, can interact with the cationic active center, leading to side reactions that terminate polymerization. wikipedia.org

Coordination polymerization: While effective for many monomers, the specific interactions between the catalyst and the sulfur atom in the thiophene ring may lead to catalyst deactivation or unfavorable reaction pathways.

Copolymerization Studies involving this compound

Copolymerization offers a strategy to incorporate this compound units into polymer chains with other monomers, potentially overcoming the challenges of its homopolymerization. Research has been conducted on the synthesis of novel, well-defined block copolymers. researchgate.net For instance, block copolymers such as poly(this compound-b-styrene-b-2-isopropenylthiophene) and poly(methyl methacrylate-b-2-isopropenylthiophene-b-methyl methacrylate) have been successfully synthesized using a living polymerization system of this compound. researchgate.net

The success of these copolymerizations relies on the living nature of the propagating carbanion derived from this compound under specific anionic conditions, which allows for the sequential addition of another monomer like styrene (B11656) or tert-butyl methacrylate. researchgate.net

Block Copolymer Synthesis

The synthesis of block copolymers incorporating this compound has been successfully achieved through living anionic polymerization, a method that allows for the sequential addition of different monomers to a growing polymer chain without termination. This technique enables the creation of well-defined block architectures with controlled molecular weights and narrow molecular weight distributions.

The living nature of the propagating carbanion of poly(this compound) is a critical factor in the synthesis of its block copolymers. Research has demonstrated that after the polymerization of this compound, the active chain ends remain capable of initiating the polymerization of a second monomer, such as styrene or methyl methacrylate. researchgate.net This sequential monomer addition leads to the formation of triblock copolymers, for instance, of the ABA type, where A is poly(this compound) and B is the other monomer block. researchgate.net

The choice of initiator is crucial to prevent side reactions, particularly proton abstraction from the thiophene ring. acs.orgacs.org While strong initiators like sec-butyllithium can lead to undesirable reactions, initiators with reduced basicity, such as oligo(α-methylstyryl)lithium, have been shown to be effective in controlling the polymerization. acs.orgacs.org The polymerization is typically conducted in a solvent like tetrahydrofuran (THF) at low temperatures, such as -78°C, to maintain the stability of the living anionic species. acs.orgacs.orgacs.org

Novel well-defined block copolymers such as poly(this compound)-b-polystyrene-b-poly(this compound) and poly(methyl methacrylate)-b-poly(this compound)-b-poly(methyl methacrylate) have been synthesized, showcasing the versatility of this approach. researchgate.net The synthesis of these materials confirms the living character of the propagating carbanion derived from this compound. researchgate.net

Below is a table summarizing the synthesis of block copolymers containing this compound.

Table 1: Synthesis of this compound Block Copolymers

| Block Copolymer | Monomer 1 | Monomer 2 | Initiator | Key Findings |

|---|---|---|---|---|

| Poly(1-b-styrene-b-1) | This compound (1) | Styrene | Not specified | Successfully synthesized, demonstrating the living nature of the propagating carbanion of poly(1). |

Sequence-Controlled Polymerization

Sequence-controlled polymerization refers to the precise placement of different monomer units along a polymer chain, going beyond the simple block structures. While the synthesis of complex, perfectly ordered sequences containing this compound is an advanced area of research, the foundational techniques of living polymerization provide the necessary tools to approach this goal. The ability to control the polymerization of this compound and its derivatives in a living manner is the first and most critical step towards sequence control.

The living anionic polymerization of this compound derivatives allows for the controlled, sequential addition of monomers. researchgate.net This process, in principle, can be extended to create more complex sequences than simple diblock or triblock copolymers. By carefully controlling the addition of different monomers to the reactive polymer chain end, it is possible to build up a polymer chain with a predefined sequence.

For instance, the synthesis of ABCD-type multifunctionalized chain-end sequence-controlled polymers has been achieved through a "living anionic addition reaction" using 1,1-diphenylethylene (B42955) derivatives, highlighting the potential for creating complex sequences in a one-pot reaction. titech.ac.jp While this specific example does not use this compound, the underlying principles of living anionic polymerization are transferable.

The development of reversible-deactivation radical polymerization (RDRP) methods, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, also offers a versatile platform for synthesizing sequence-controlled polymers. rsc.org RAFT polymerization is compatible with a wide array of functional monomers and allows for the preparation of polymers with targeted molecular weights and narrow distributions, which are prerequisites for sequence control. rsc.org The order of monomer addition is a key principle in designing the synthesis of block and, by extension, sequence-controlled copolymers using RAFT. rsc.org

The table below presents research findings relevant to the controlled polymerization of this compound, which underpins the potential for sequence-controlled synthesis.

Table 2: Research on Controlled Polymerization of this compound Derivatives

| Monomer | Polymerization Method | Key Findings | Relevance to Sequence Control |

|---|---|---|---|

| This compound (1) | Anionic Polymerization | Polymerization is successful with initiators of reduced basicity (e.g., oligo(α-methylstyryl)lithium) to avoid side reactions. acs.org | Demonstrates the fundamental control needed for sequential monomer addition. |

| 2-(1-adamantyl)-5-isopropenylthiophene (2) | Anionic Polymerization | Proceeds quantitatively to give polymers with predicted molecular weights and narrow molecular weight distributions. acs.orgacs.org | The stability of the polymerization allows for precise control over the polymer chain growth. |

| 5-phenyl-2-isopropenylthiophene (3) | Anionic Polymerization | Exhibits reversible equilibrium polymerizability, with depolymerization occurring at higher temperatures (0°C). acs.orgacs.org | The reversible nature of the polymerization offers a potential switch to control monomer incorporation. |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Styrene |

| Methyl methacrylate |

| sec-Butyllithium |

| Oligo(α-methylstyryl)lithium |

| Tetrahydrofuran |

| Poly(this compound)-b-polystyrene-b-poly(this compound) |

| Poly(methyl methacrylate)-b-poly(this compound)-b-poly(methyl methacrylate) |

| 1,1-Diphenylethylene |

| 2-(1-adamantyl)-5-isopropenylthiophene |

| 5-phenyl-2-isopropenylthiophene |

Chemical Reactivity and Reaction Mechanisms of 2 Isopropenylthiophene

Radical Reactions involving 2-Isopropenylthiophene

Free-radical reactions are chemical processes involving intermediates with unpaired electrons, known as free radicals. wikipedia.org These reactions typically consist of three main stages: initiation, where radicals are formed; propagation, where the radical reacts to form a new radical in a chain reaction; and termination, where two radicals combine to form a stable product. wikipedia.orglibretexts.org Radical reactions can be initiated by heat or light and often involve hydrogen abstraction or the addition of a radical to a double bond. libretexts.org

Oxidative cyclization is a powerful synthetic strategy that utilizes an oxidant to promote the formation of cyclic structures. These reactions can proceed through radical intermediates, particularly in the presence of metal oxidants like iron(III) chloride (FeCl3) or manganese(III) acetate (B1210297) (Mn(OAc)3). mdpi.com The process often involves the generation of a radical which then undergoes an intramolecular addition to another part of the molecule, such as a double bond or an aromatic ring, to form a new ring system. mdpi.com While oxidative cyclization is a known pathway for various substrates, organic-chemistry.orgresearchgate.net specific examples detailing the oxidative cyclization of this compound itself are not prominently featured in the surveyed scientific literature.

Annulation reactions are processes in which a new ring is formed on a substrate. This compound has been shown to participate in electrocatalytic intermolecular [3+2] annulation reactions. acs.org This type of reaction is a direct and efficient method for constructing five-membered heterocyclic rings, such as those found in indolines. acs.orgnih.gov

In one notable example, this compound serves as a viable olefin substrate in an electrocatalytic [3+2] annulation with N-aryl amides. acs.org The reaction proceeds to form an indoline (B122111) product. The process can be conducted as a one-pot, two-step procedure where the initial annulation is followed by the addition of catalytic TEMPO and further electrolysis to directly isolate the corresponding indole (B1671886) product. acs.org The use of olefins with α-substitution, such as this compound, has been observed to improve reaction yields. acs.org

Table 1: Substrates in Electrocatalytic [3+2] Annulation for Indoline Synthesis

| Olefin Substrate | Product Type | Key Feature |

|---|---|---|

| This compound | Indoline | α-Substitution on the olefin improves reaction yield. acs.org |

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) describes a class of redox reactions where both an electron and a proton are exchanged. wikipedia.org This mechanism is fundamental in many chemical and biological processes, including photosynthesis and respiration. e-conversion.de A key advantage of PCET is that it can avoid the high-energy charged intermediates that would be formed in stepwise pathways, making it an efficient route for many transformations. acs.orge-conversion.de

PCET can occur through several pathways as illustrated by the "square scheme": wikipedia.org

Stepwise Electron Transfer followed by Proton Transfer (ET/PT): The substrate is first oxidized or reduced, followed by deprotonation or protonation. wikipedia.org

Stepwise Proton Transfer followed by Electron Transfer (PT/ET): The substrate first loses or gains a proton, followed by an electron transfer. wikipedia.org

Concerted Proton-Electron Transfer (CPET): The electron and proton are transferred in a single, concerted elementary step. wikipedia.org

The concerted pathway is often favored as it bypasses the formation of energetically demanding intermediates. acs.org

Electrochemical and photochemical methods are powerful tools for initiating PCET reactions in organic synthesis. nih.gov

Photochemical PCET: These approaches typically use a visible-light-absorbing molecule (a photocatalyst) that, upon irradiation, is promoted to an excited state. acs.org This excited state is a more potent oxidant or reductant and can engage in electron transfer with a substrate. In multi-site PCET (MS-PCET), the photocatalyst is combined with a suitable acid or base, allowing for the coupled transfer of an electron and a proton. acs.org This enables the homolytic activation of various functional groups. nih.gov

Electrochemical PCET: In this method, an applied electrode potential drives the redox reaction. acs.org Electrocatalysis can facilitate dehydrogenative cross-couplings under mild conditions, often without the need for external chemical oxidants. nih.gov This approach offers a green and sustainable alternative for many chemical transformations. nih.govrsc.org

This compound participates as a key reactant in synthetic methods that operate via PCET mechanisms. The electrocatalytic [3+2] annulation reaction used for indoline synthesis is an application of PCET. acs.org In this context, this compound acts as the olefin component that reacts with a radical intermediate generated from an N-aryl amide via an oxidative PCET process. This reaction highlights how PCET can be used to generate synthetically useful radical intermediates from common organic functional groups, which then engage in further transformations like the annulation with this compound. acs.orgnih.gov

Other Selective Transformations of this compound

Beyond radical-mediated cyclizations, this compound undergoes other selective transformations, notably in the field of polymer chemistry. While attempts at free radical, cationic, and coordination polymerizations of this compound have been reported to yield only low molecular weight oligomers, anionic polymerization has been studied more extensively. acs.orgacs.org

The anionic polymerization of this compound has been attempted with various initiators. Using sec-butyllithium (B1581126) (sec-BuLi) alone in tetrahydrofuran (B95107) (THF) did not result in a polymeric product. acs.org However, when an initiator system of sec-BuLi and α-methylstyrene (αMS) was used, polymerization did occur. acs.orgacs.org This is attributed to the resulting benzylic carbanion from the initiator, which is effective at initiating the polymerization. acs.org

Despite this, the anionic polymerization of this compound is often complicated by side reactions, believed to be due to proton abstraction from the thiophene (B33073) ring. acs.orgacs.org This indicates the relative acidity of the protons on the thiophene ring, a property that has been measured for various heteroaromatic compounds. cdnsciencepub.com These side reactions can be mitigated by introducing substituents onto the thiophene ring, which prevents proton abstraction and allows for the formation of well-defined polymers. acs.orgacs.org

Table 2: Anionic Polymerization of this compound (1)

| Initiator | Solvent | Temperature (°C) | Time | Result |

|---|---|---|---|---|

| sec-BuLi | THF | -78 | 20 h | No polymer obtained; monomer recovered. acs.org |

| sec-BuLi / αMS | THF | -78 | 5 min | 69% monomer conversion. acs.org |

Furthermore, living poly(this compound) has been observed to undergo depolymerization to the starting monomer and low molecular weight oligomers when the temperature is raised from -78 °C to 0 °C, indicating a reversible equilibrium polymerization. researchgate.net

Advanced Materials Science Applications Derived from 2 Isopropenylthiophene Polymers

Stimuli-Responsive Polymeric Systemsresearchgate.netlongdom.org

Stimuli-responsive polymers, often termed "smart" materials, exhibit significant changes in their physical or chemical properties in response to small external environmental changes. researchgate.net These changes can be triggered by a variety of stimuli, including temperature, pH, light, and the presence of specific chemical or biological molecules. researchgate.netmdpi.com The responsiveness of these polymers is engineered into their molecular structure, allowing them to function as sensors, actuators, and controlled release systems. In the context of materials derived from 2-isopropenylthiophene, the inherent properties of the polythiophene backbone, combined with the potential for controlled polymerization and depolymerization, offer a unique platform for creating advanced stimuli-responsive systems. acs.org

The anionic polymerization of this compound and its derivatives can be controlled to produce polymers with well-defined molecular weights and narrow distributions. acs.org Crucially, these polymerization processes can exhibit equilibrium behavior with a low ceiling temperature. acs.org This means that the resulting polymers can be induced to depolymerize back to their constituent monomers by changing the temperature, a key characteristic for developing stimuli-responsive materials. acs.org This behavior is foundational to the design of systems capable of programmed disassembly and signal amplification.

Self-Immolative Polymers and Programmed Disassemblyresearchgate.net

Self-immolative polymers (SIPs) are a specialized class of stimuli-responsive materials designed to undergo a rapid, head-to-tail depolymerization into small molecules in response to a specific triggering event. researchgate.netnih.gov This domino-like cascade of reactions is initiated by the cleavage of a stimulus-responsive end-cap from the polymer chain. researchgate.net The depolymerization propagates along the polymer backbone, leading to its complete disassembly.

The polymerization behavior of this compound is analogous to that of α-methylstyrene, a monomer known for its use in systems that can undergo thermal degradation. acs.org This suggests that polymers based on this compound could be engineered as novel self-immolative systems. The process typically relies on a series of intramolecular reactions, such as cyclization or elimination reactions, that are energetically favorable once initiated. researchgate.netd-nb.info For instance, many self-immolative systems are built around quinone-methide elimination chemistry, which facilitates rapid fragmentation. researchgate.netnih.gov

The programmed disassembly of these polymers can be triggered by a wide range of stimuli, depending on the choice of the end-cap. This versatility allows for the development of materials that respond to biologically relevant signals, such as specific enzymes or reducing agents, or to external signals like light. nih.govchemrxiv.org

Table 1: Comparison of Disassembly Mechanisms in Self-Immolative Polymers

| Disassembly Mechanism | Description | Trigger Examples | Polymer Backbone Examples |

| Quinone-Methide Elimination | A cascade of 1,6-elimination reactions that proceeds along an aromatic polymer backbone, breaking it down into smaller quinone-methide intermediates. researchgate.netnih.gov | Enzyme cleavage, chemical reduction, light exposure. | Poly(benzyl ether), Poly(benzylcarbamate). nih.gov |

| Cyclization Reactions | The polymer backbone is composed of repeating units that, upon activation, undergo intramolecular cyclization to release small, stable cyclic molecules. nih.govd-nb.info | Reduction of a disulfide end-cap, enzymatic cleavage. | Polyesters, Polycarbamates. nih.gov |

| Thermally-Induced Depolymerization | Polymers with low ceiling temperatures can be triggered to depolymerize back to monomers by increasing the temperature above this threshold. acs.org | Increase in temperature. | Poly(α-methylstyrene), potentially Poly(this compound). acs.org |

Signal Amplification Mechanismsresearchgate.net

A key application of self-immolative polymers is in signal amplification for diagnostic and sensing purposes. researchgate.netnih.gov The fundamental principle is that a single triggering event—the cleavage of one end-cap—can lead to the release of a large number of reporter molecules as the entire polymer chain disassembles. nih.gov This cascade effect transforms a singular molecular recognition event into a macroscopic and easily detectable signal. nih.gov

For example, a self-immolative polymer can be designed with fluorescent molecules attached along its backbone or as side chains. In the polymeric form, the fluorescence of these molecules might be quenched. nih.gov Upon triggering and subsequent depolymerization, the individual fluorescent monomers are released into the solution, leading to a significant "turn-on" fluorescent signal. nih.gov This amplification is directly proportional to the degree of polymerization; a longer polymer chain results in a greater release of reporters and thus higher signal amplification. nih.gov

This mechanism can be adapted for various detection scenarios. By choosing an appropriate trigger, these systems can be made sensitive to a wide range of chemical and biological analytes, making them highly valuable for developing sensitive diagnostic tools. researchgate.netnih.gov

Functional Polymers in Diverse Research Fieldsresearchgate.netnih.gov

The unique electronic properties of the polythiophene backbone, combined with the stimuli-responsive nature imparted by the isopropenyl group, make polymers of this compound highly versatile. acs.orgnih.gov This versatility allows for their application in a variety of advanced research fields, from creating sensitive biosensors and targeted drug delivery vehicles to developing novel coatings and films with tunable properties. researchgate.netmdpi.com

Biosensing Applicationsatomfair.com

Polythiophenes and their derivatives are a well-established class of conducting polymers used extensively in the development of biosensors. nih.govnih.govchemrxiv.org Their conjugated backbone facilitates charge transport, allowing them to transduce biological recognition events into measurable electrical or optical signals. atomfair.com Polymers derived from this compound can be functionalized to specifically interact with biological targets, such as DNA, enzymes, or antibodies, enhancing the selectivity of the sensor. atomfair.com

In electrochemical biosensors, these polymers can be used as the active layer on an electrode. nih.gov When a biorecognition element immobilized on the polymer surface binds to its target analyte, it can cause a change in the polymer's conductivity, which is detected as an electrical signal. atomfair.com Signal amplification can be achieved through mechanisms like redox cycling or by incorporating conductive nanomaterials into the polymer matrix. atomfair.com

Optical biosensors can leverage the fluorescent properties of polythiophenes. atomfair.com The binding of an analyte can lead to changes in the polymer's fluorescence emission through processes like quenching or enhancement, driven by exciton (B1674681) migration along the polymer chain. atomfair.com Furthermore, the self-immolative properties of poly(this compound) can be harnessed to design "turn-on" fluorescent sensors where a binding event triggers depolymerization and the release of fluorescent reporters, offering a highly amplified signal. nih.gov

Table 2: Biosensing Platforms Based on Conjugated Polymers

| Biosensor Type | Transduction Principle | Role of Poly(this compound) | Example Analytes |

| Electrochemical | Changes in conductivity, capacitance, or amperometric response upon analyte binding. nih.govatomfair.com | Acts as a conductive matrix for immobilizing bioreceptors and facilitating electron transfer. atomfair.com | Glucose, DNA, proteins. |

| Optical (Fluorescence) | Modulation of fluorescence (quenching or enhancement) due to analyte interaction. atomfair.com | The polymer's fluorescence is altered by binding events; can be used in amplified quenching systems. atomfair.com | DNA, metal ions, pathogens. |

| Self-Immolative/Amplified | A binding event triggers polymer disassembly, releasing a large number of signaling molecules. nih.gov | The polymer backbone is designed to depolymerize upon target recognition, providing significant signal amplification. nih.gov | Enzymes, specific biomolecules. |

Drug Delivery Systemsresearchgate.net

Stimuli-responsive polymers are at the forefront of advanced drug delivery research, aiming to release therapeutic agents at the right place, at the right time. nih.govmdpi.com Self-immolative polymers derived from this compound are particularly promising candidates for such systems. researchgate.netnih.gov A drug can be covalently attached to the polymer backbone via linkers that are cleaved during the depolymerization cascade. Alternatively, the drug can be encapsulated within a nanoparticle or micelle constructed from these polymers. sigmaaldrich.com

The key advantage is the ability to trigger drug release in response to specific physiological conditions associated with a disease state. nih.gov For example, a polymer can be capped with a trigger that is sensitive to the acidic microenvironment of a tumor or the presence of specific enzymes that are overexpressed in cancer cells. nih.gov Once the polymer reaches the target site and encounters the stimulus, the end-cap is cleaved, initiating the depolymerization cascade and releasing the drug payload in a concentrated burst, thereby increasing therapeutic efficacy and reducing systemic side effects. sigmaaldrich.combiomedres.us

The rate of drug release can potentially be tuned by modifying the polymer's backbone chemistry to control the speed of the depolymerization cascade. nih.gov This offers a sophisticated level of control over the pharmacokinetics of the delivered drug. mdpi.com

Advanced Coatings and Filmsmdpi.com

The unique combination of conductivity, stimuli-responsiveness, and processability makes polymers from this compound suitable for advanced coatings and films. mdpi.comrsc.org These materials can be applied to surfaces to impart novel functionalities.

For instance, stimuli-responsive polymer films can be designed to change their properties, such as wettability or adhesion, in response to environmental triggers. rsc.org A coating made from a thermoresponsive poly(this compound) derivative could be used to create "smart" surfaces that switch between being hydrophilic and hydrophobic with changes in temperature.

Furthermore, the conductive nature of the polythiophene backbone allows for applications in antistatic or electrochromic coatings. nih.gov An electrochromic film, for example, could change its color in response to an applied voltage. The ability to trigger depolymerization could also be used to create coatings that can be easily removed on demand without the need for harsh solvents, which is a significant advantage in microelectronics or temporary protective coatings.

Electronic and Optoelectronic Materials

The electronic and optoelectronic properties of polymers are fundamentally dictated by their molecular structure, particularly the nature of the polymer backbone and the presence of electroactive side chains. In the case of poly(this compound), the saturated poly(isopropylene) backbone does not possess a continuous system of overlapping π-orbitals. Consequently, in its pristine, undoped state, it is an electrical insulator. This is in stark contrast to conjugated polythiophenes, which have a delocalized π-electron system along their backbone, enabling charge transport and semiconducting behavior.

However, the pendant thiophene (B33073) groups in poly(this compound) are electroactive and can be leveraged for electronic and optoelectronic applications. The thiophene moieties can undergo oxidation, either chemically or electrochemically, to generate charge carriers (polarons and bipolarons). This process, known as doping, can significantly increase the electrical conductivity of the material. The conductivity of polymers with pendant thiophene groups is influenced by factors such as the doping level, the nature of the dopant, and the polymer morphology.

While specific data for poly(this compound) is not extensively available, the general principles observed in polymers with pendant electroactive groups can be applied. The electronic properties are highly dependent on the ability of the pendant thiophene units to interact and form charge transfer pathways.

Table 1: Comparison of Electronic Properties of Conjugated vs. Pendant Thiophene Polymers

| Property | Conjugated Polythiophenes (e.g., P3HT) | Polymers with Pendant Thiophenes (e.g., Poly(vinylthiophene)) |

| Backbone Structure | Conjugated π-system | Saturated (e.g., polyalkene) |

| Intrinsic Conductivity | Semiconducting | Insulating |

| Doped Conductivity | High (can approach metallic levels) | Moderate to High |

| Charge Transport | Intrachain and Interchain hopping | Interchain hopping between pendant groups |

| Optical Properties | Strong absorption in the visible range | Absorption primarily in the UV range (thiophene) |

The pendant thiophene groups can also be functionalized to tune the electronic and optical properties of the polymer. For instance, copolymerization of this compound with other monomers can introduce additional functionalities, leading to materials with tailored properties for specific applications such as sensors, electrochromic devices, and charge storage layers in electronic devices.

Architecture-Property Relationships in this compound-Based Polymers

The performance and functionality of polymers derived from this compound are intricately linked to their molecular architecture. Key architectural parameters include molar mass, polydispersity, copolymer composition, and the nature of any functional groups. These factors collectively determine the polymer's morphology, thermal properties, and responsiveness to external stimuli.

Stimuli-responsive disassembly is a key feature for applications such as controlled release systems and recyclable materials. In polymers with a stable carbon-carbon backbone like poly(this compound), disassembly is typically achieved by incorporating cleavable linkages within the polymer structure. These linkages can be designed to break in response to specific triggers such as changes in pH, redox potential, temperature, or the presence of specific enzymes.

For polymers with pendant thiophene groups, disassembly can be engineered by introducing cleavable bonds either in the polymer backbone (through copolymerization with a cleavable monomer) or in the linkage between the backbone and the thiophene pendant group. A common strategy involves the incorporation of disulfide bonds, which are susceptible to cleavage by reducing agents like dithiothreitol (B142953) (DTT) or glutathione.

The efficiency of disassembly is influenced by the polymer's architecture:

Density of Cleavable Groups: A higher density of cleavable linkages will generally lead to more complete and rapid disassembly.

Hydrophilicity/Hydrophobicity: The solubility of the polymer and its disassembled fragments plays a crucial role. A transition from an insoluble, aggregated state to soluble fragments upon cleavage of the stimuli-responsive links can drive the disassembly process.

Steric Hindrance: The accessibility of the cleavable groups to the stimulus can be affected by the surrounding polymer structure. Bulky side chains may hinder the approach of the cleaving agent.

While specific studies on the disassembly of poly(this compound) are limited, the principles of stimuli-responsive polymer degradation are well-established and can be applied to the design of such materials. uwo.ca

The versatility of polymerization techniques allows for the design of this compound-based polymers with precisely controlled architectures and, consequently, tailored properties. Copolymerization is a powerful tool to achieve this. By incorporating different comonomers, a wide range of functionalities can be introduced.

Table 2: Strategies for Tailoring Properties of this compound-Based Polymers

| Architectural Modification | Property Influenced | Potential Application |

| Copolymerization with hydrophilic monomers (e.g., acrylic acid) | Solubility, self-assembly in aqueous media | Drug delivery, biocompatible materials |

| Incorporation of cross-linkable groups | Mechanical properties, thermal stability | Coatings, thermosets |

| Grafting of functional side chains onto the thiophene ring | Electronic properties, sensing capabilities | Chemical sensors, electronic devices |

| Introduction of stimuli-responsive comonomers | Controlled disassembly, tunable properties | Smart materials, controlled release systems |

For example, copolymerizing this compound with a monomer containing a thermally labile group could result in a polymer that degrades at a specific temperature. Similarly, incorporating acidic or basic monomers can render the polymer pH-responsive. The ability to tailor the polymer architecture at the molecular level opens up a vast design space for creating advanced materials with on-demand properties. The relationship between monomer design and the resulting polymer properties is a critical area of research for developing materials for targeted technologies.

Theoretical and Computational Investigations of 2 Isopropenylthiophene

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are instrumental in elucidating the fundamental electronic characteristics of 2-isopropenylthiophene. These computational approaches allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity descriptors.

Computational studies on related heterocyclic compounds indicate that the pKa of C-H bonds in thiophene (B33073) is approximately 33 in dimethyl sulfoxide (B87167) (DMSO). researchgate.net The isopropenyl substituent at the 2-position is expected to influence this acidity through its electronic effects. Density Functional Theory (DFT) calculations could be employed to provide a more quantitative prediction of the pKa values for the different C-H bonds in this compound, which would be valuable for optimizing polymerization conditions and minimizing side reactions.

Table 1: Estimated Acidity of Thiophene C-H Bonds

| Compound | Position | Estimated pKa (in DMSO) |

|---|---|---|

| Thiophene | C-H | ~33 |

Note: The pKa for this compound is an estimation based on related compounds and experimental observations.

The study of excited states and spin-orbit coupling in this compound is crucial for understanding its photophysical properties and potential applications in optoelectronic materials. Ab initio and time-dependent density functional theory (TD-DFT) methods are powerful tools for investigating the nature of electronic transitions and the interactions between different spin states. rsc.orgchemrxiv.orgrsc.org

For thiophene and its oligomers, computational studies have shown that the excited state dynamics are complex, involving ring puckering and other non-radiative decay pathways. rsc.org The introduction of an isopropenyl group would likely modify the energies and characteristics of the excited states. Detailed computational analysis could reveal the energies of the lowest singlet (S1) and triplet (T1) excited states, the nature of the electronic transitions (e.g., π-π*), and the magnitude of spin-orbit coupling, which governs the rate of intersystem crossing between singlet and triplet manifolds. Such information is vital for predicting the fluorescence and phosphorescence properties of the molecule.

Mechanistic Insights from Computational Modeling

Computational modeling offers a powerful lens through which to view the intricate mechanisms of chemical reactions, including the polymerization of this compound. By simulating reaction pathways and calculating key energetic parameters, a detailed picture of the polymerization process can be constructed.

The anionic polymerization of vinyl monomers like this compound can be investigated using computational methods such as DFT to elucidate the reaction mechanism. nih.gov For similar systems, such as styrene (B11656) and its derivatives, DFT calculations have been used to explore the elementary steps of the polymerization process, including initiation and propagation. nih.govresearchgate.net

A computational analysis of the anionic polymerization of this compound would involve modeling the approach of the initiator to the monomer, the formation of the initial carbanion, and the subsequent addition of monomer units to the growing polymer chain. Such studies can identify the transition state structures and calculate the activation energies for each step, providing a comprehensive understanding of the reaction kinetics. Furthermore, computational models can help to explain the regioselectivity of the polymerization process.

The thermodynamic and kinetic parameters of polymerization are essential for controlling the synthesis of poly(this compound) and understanding its thermal stability. While detailed computational studies on the polymerization of this compound are limited, experimental data from the anionic polymerization of a related derivative, 2-phenyl-5-isopropenylthiophene, provides valuable insights. acs.org

For the anionic polymerization of 2-phenyl-5-isopropenylthiophene in tetrahydrofuran (B95107) (THF), the thermodynamic parameters have been determined from the equilibrium monomer concentration at different temperatures. The enthalpy (ΔH) and entropy (ΔS) of polymerization were found to be -8.09 ± 0.22 kcal mol⁻¹ and -27.3 ± 0.9 cal mol⁻¹ K⁻¹, respectively. acs.org From these values, a ceiling temperature (Tc) of 24 °C was estimated. acs.org The ceiling temperature represents the temperature above which the polymerization is no longer thermodynamically favorable.

Table 2: Thermodynamic Parameters for the Anionic Polymerization of a this compound Derivative

| Parameter | Value |

|---|---|

| Enthalpy of Polymerization (ΔH) | -8.09 ± 0.22 kcal mol⁻¹ |

| Entropy of Polymerization (ΔS) | -27.3 ± 0.9 cal mol⁻¹ K⁻¹ |

Data obtained for the anionic polymerization of 2-phenyl-5-isopropenylthiophene in THF. acs.org

Computational methods, such as DFT, can be employed to calculate these thermodynamic and kinetic parameters for this compound itself. Such calculations would involve determining the energies of the monomer and the polymer chain, as well as the transition state energies for the propagation step. These theoretical values would complement experimental findings and aid in the design of efficient polymerization processes.

Advanced Simulation Techniques for Polymer Properties

Advanced simulation techniques, such as molecular dynamics (MD), are invaluable for predicting and understanding the macroscopic properties of polymers based on their molecular structure. chemrxiv.orgresearchgate.netmdpi.comnih.govrsc.org For poly(this compound), MD simulations could provide insights into its morphology, mechanical properties, and transport phenomena.

By constructing a realistic model of the polymer chains and simulating their behavior over time, it is possible to predict properties such as the glass transition temperature (Tg), density, and mechanical moduli. chemrxiv.org Furthermore, simulations can reveal details about the chain conformation, packing, and intermolecular interactions within the bulk polymer. For conjugated polymers like polythiophene derivatives, understanding the molecular-level organization is crucial as it directly influences the electronic properties and performance in applications such as organic electronics. mdpi.com While specific simulation studies on poly(this compound) are not yet prevalent, the methodologies developed for other polythiophenes, such as poly(3-hexylthiophene), provide a strong foundation for future computational investigations into the properties of this material. rsc.org

Future Research Directions and Perspectives

Emerging Synthetic Strategies for 2-Isopropenylthiophene

While traditional methods for the synthesis of vinyl-substituted thiophenes exist, emerging strategies are focusing on efficiency, milder reaction conditions, and greater functional group tolerance. Future research is likely to concentrate on modern catalytic cross-coupling reactions and refinements of classic olefination methods.

One promising direction is the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction has been successfully employed for the synthesis of the related compound 2,5-diisopropenylthiophene. nih.govresearchgate.net An analogous strategy for this compound would involve the coupling of a thiophene-2-boronic acid derivative with a propenylating agent, or conversely, coupling 2-halothiophene with an isopropenylboronic acid derivative. The optimization of catalysts, ligands, and reaction conditions to maximize yield and minimize environmental impact will be a key research focus. nih.gov

Another key area for development is the Wittig reaction, a robust and widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglumenlearning.com The synthesis of this compound can be readily achieved by reacting 2-acetylthiophene (B1664040) with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org Future investigations could explore improving the stereoselectivity of the reaction and developing catalytic versions of the Wittig reaction to reduce the stoichiometric phosphine (B1218219) oxide byproduct, thereby enhancing the atom economy and sustainability of the process. organic-chemistry.org

| Synthetic Method | Starting Materials | Key Features | Potential Research Focus |

| Suzuki–Miyaura Coupling | 2-Halothiophene and Isopropenylboronic acid derivative OR 2-Thiopheneboronic acid and a propenylating agent | High functional group tolerance; Mild reaction conditions; Well-established methodology. nih.gov | Optimization of catalyst/ligand systems; Greener reaction media; Scale-up feasibility. |

| Wittig Reaction | 2-Acetylthiophene and a Methyltriphenylphosphonium (B96628) salt | High reliability and predictability; Forms C=C bond at a specific location. lumenlearning.commnstate.edu | Development of catalytic variants; Control of stereochemistry; Use of stabilized ylides for milder conditions. organic-chemistry.org |

Novel Polymerization Techniques and Architectures

The development of advanced polymeric materials hinges on precise control over polymer architecture, molecular weight, and functionality. For this compound, moving beyond conventional polymerization methods towards controlled/"living" techniques is a critical frontier.

Living anionic polymerization has been demonstrated as a viable method for polymerizing this compound and its derivatives, yielding polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.2). acs.org A significant future direction is the use of this technique to synthesize well-defined block copolymers. researchgate.netresearchgate.net By sequentially adding different monomers, novel architectures such as diblock or triblock copolymers incorporating poly(this compound) segments can be created. These materials could self-assemble into ordered nanostructures, offering tailored properties for various applications. researchgate.net

Furthermore, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a form of controlled radical polymerization, presents a highly versatile alternative. nih.gov RAFT polymerization is compatible with a wide range of functional monomers and allows for the synthesis of complex architectures like star, brush, and graft copolymers. mdpi.commdpi.com The application of RAFT to vinylthiophene derivatives has been successful, suggesting its high potential for this compound. acs.org Future work will involve identifying suitable RAFT agents and optimizing reaction conditions to achieve fine control over the polymerization, enabling the creation of novel functional and responsive materials. nih.govrsc.org

| Polymerization Technique | Key Advantages | Potential Architectures | Future Research Focus |

| Living Anionic Polymerization | Precise control over molecular weight; Narrow polydispersity; "Living" chain ends. acs.org | Homopolymers; Diblock and Triblock Copolymers. nih.gov | Synthesis of novel block copolymers with other functional monomers; Exploring post-polymerization functionalization. |

| RAFT Polymerization | Wide monomer scope; Tolerance to functional groups; Mild reaction conditions. nih.govmdpi.com | Homopolymers; Block, Graft, Star, and Brush Copolymers. mdpi.com | Design of specific RAFT agents for this compound; Synthesis of complex, multi-functional architectures. |

Untapped Applications in Advanced Materials Science

The unique electronic and optical properties inherent to the polythiophene backbone, combined with the specific characteristics imparted by the isopropenyl group, suggest numerous untapped applications for poly(this compound) in advanced materials science.

In the realm of organic electronics and sensors , polythiophene derivatives are well-known for their semiconducting properties. nih.gov Future research could explore the potential of poly(this compound) in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and chemical sensors. nih.govresearchgate.net The polymer could serve as an active layer in these devices, with its performance tailored through chemical modification or the creation of copolymers. Its ability to interact with specific analytes could be harnessed for developing highly sensitive and selective biosensors for applications like DNA detection or medical diagnostics. nih.govmdpi.com

Another promising area is energy storage . Conducting polymers are increasingly being investigated as electrode materials for batteries and supercapacitors due to their flexibility, low cost, and high charge storage capacity. nih.govresearchgate.netrsc.org Poly(this compound)-based materials could be designed for use in flexible energy storage devices. researchgate.netmdpi.com Research would focus on creating nanocomposites, for instance by integrating the polymer with materials like graphene or metal oxides, to enhance conductivity and cycling stability. nih.gov

Finally, the high sulfur content and π-conjugated system of a related polymer derived from 2,5-diisopropenylthiophene resulted in a material with a high refractive index. nih.govresearchgate.net This points towards potential optical applications for poly(this compound), such as in anti-reflective coatings, encapsulation materials for LEDs, or as components in advanced optical lenses and prisms.

Integration of Computational and Experimental Approaches

To accelerate the discovery and optimization of this compound-based materials, the integration of computational modeling with experimental synthesis and characterization is indispensable. This synergistic approach allows for the prediction of material properties and provides mechanistic insights, thereby guiding experimental efforts more efficiently.

Density Functional Theory (DFT) is a powerful computational tool that can be used to investigate the fundamental electronic and structural properties of both the this compound monomer and its corresponding polymer. researchgate.net Future research will likely employ DFT calculations to:

Predict Reactivity: Analyze the electronic structure of the monomer to understand its reactivity in different polymerization reactions. rroij.com

Elucidate Polymer Properties: Calculate the HOMO-LUMO energy levels, bandgap, and charge transport properties of poly(this compound) to predict its suitability for various electronic applications. mdpi.comresearchgate.net

Guide Material Design: Simulate the effects of adding different functional groups to the thiophene (B33073) ring to rationally design new monomers with tailored electronic and optical properties.

By combining these theoretical predictions with targeted experimental synthesis and rigorous characterization, researchers can establish crucial structure-property relationships. This iterative loop of computational design, experimental validation, and data-driven refinement will be essential for unlocking the full potential of this compound and its derivatives in the next generation of advanced materials.

| Computational Tool | Application Area | Research Objective |

| Density Functional Theory (DFT) | Monomer Synthesis & Polymerization | Predict reaction pathways and transition states for emerging synthetic strategies. rroij.com |

| DFT and Molecular Dynamics (MD) | Polymer Structure & Morphology | Simulate polymer chain conformation, packing, and the self-assembly of block copolymers. dntb.gov.ua |

| Time-Dependent DFT (TD-DFT) | Electronic & Optical Properties | Calculate absorption spectra and predict electronic transitions to guide the design of materials for optoelectronic devices. researchgate.netscispace.com |

Q & A

Q. What statistical methods are appropriate for analyzing kinetic data in this compound reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.